Isononyl isooctanoate
Description
Contextualization within Ester Synthesis and Application
The synthesis of esters is a fundamental reaction in organic chemistry, most commonly achieved through the esterification of a carboxylic acid with an alcohol. ebsco.com The synthesis of isononyl isooctanoate involves the reaction of isononyl alcohol with isononanoic acid, often in the presence of a catalyst like sulfuric acid, p-toluenesulfonic acid, or sulfamic acid. atamanchemicals.comgoogle.com The reaction is carefully controlled to maximize the yield and purity of the final product. atamanchemicals.com Following the reaction, the mixture is typically neutralized and purified through distillation to obtain the final this compound compound. google.com
The branched nature of both the isononyl alcohol and isooctanoic acid components results in an ester with a unique molecular structure that influences its physical and chemical properties. ontosight.aiontosight.ai This structure contributes to its stability, solubility in organic solvents, and particular tactile qualities when used in product formulations. ontosight.aiatamanchemicals.comontosight.ai
In industrial applications, this compound is primarily used as an emollient in cosmetics and personal care products, where it helps to soften and smooth the skin. atamanchemicals.com Its non-greasy feel and good spreadability make it a desirable ingredient in creams, lotions, and other skincare formulations. google.com Beyond cosmetics, it also finds use as a plasticizer and a lubricant in certain industrial contexts due to its stability and low volatility. atamanchemicals.com
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C17H34O2 |
| Molecular Weight | 270.45 g/mol |
| Appearance | Light, non-greasy oil |
| Solubility | Poorly soluble in water, soluble in organic solvents |
| Primary Function | Emollient, Plasticizer |
Source: PubChem, Chemsrc nih.govchemsrc.com
Historical Development of Synthetic Esters for Industrial Applications
The use of natural esters, derived from animal and vegetable fats, dates back millennia for applications such as making soaps and simple lubricants. zslubes.com However, the dawn of the 20th century and the rise of industrial automation brought about a need for lubricants and materials with more robust and specific properties than natural oils could provide. zslubes.com Early synthetic chemistry efforts led to the development of the first synthetic esters, which offered improved performance characteristics.
During the mid-20th century, significant advancements in chemical synthesis allowed for the creation of a wide array of synthetic esters tailored for specific industrial challenges. zslubes.com Companies began developing synthetic esters for demanding applications, such as aviation lubricants, which required high thermal stability. nyco-group.com In the early 1970s, the development and application of synthetic esters expanded into the automotive and broader industrial sectors. nyco-group.com
The development of branched-chain esters like this compound is a direct result of this evolution. Chemists discovered that by manipulating the structure of the alcohol and carboxylic acid feedstocks, they could design esters with specific properties. stle.org The branched structure was found to be particularly advantageous for creating esters with good low-temperature performance and high stability, making them suitable for a wide range of modern industrial and consumer applications. srce.hr This "designer" approach to ester synthesis allows for the creation of molecules with optimized performance for everything from high-performance lubricants to the sophisticated formulations found in personal care products. stle.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
93894-42-9 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
7-methyloctyl 6-methylheptanoate |
InChI |
InChI=1S/C17H34O2/c1-15(2)11-7-5-6-10-14-19-17(18)13-9-8-12-16(3)4/h15-16H,5-14H2,1-4H3 |
InChI Key |
RRLDONAYBXVAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CCCCC(C)C |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Isononyl Isooctanoate
Conventional Esterification Pathways
The synthesis of isononyl isooctanoate is primarily achieved through well-established esterification reactions. These methods form the cornerstone of its industrial production, leveraging fundamental principles of organic chemistry to combine the requisite acid and alcohol precursors.
The most fundamental and widely employed method for synthesizing this compound is the direct esterification of a carboxylic acid with an alcohol. masterorganicchemistry.com This process, known as Fischer esterification, involves the reaction of isononanoic acid with an isononyl alcohol in the presence of an acid catalyst. atamanchemicals.comgoogle.com The reaction is an equilibrium process where a molecule of water is eliminated for each molecule of ester formed. masterorganicchemistry.com
To drive the equilibrium towards the product side and maximize the yield of this compound, the water produced during the reaction is typically removed continuously. chemistrysteps.com The alcohol is often used in excess to act as a solvent and to shift the equilibrium position favorably. masterorganicchemistry.com Modern production techniques utilizing this pathway can achieve high yields, often in the range of 90-95%. atamanchemicals.com
Catalysts are crucial in esterification to increase the reaction rate, which would otherwise be impractically slow. researchgate.net These catalytic systems are broadly classified as either homogeneous or heterogeneous. frontiersin.org Homogeneous catalysts dissolve in the reaction medium, operating in the same phase as the reactants. frontiersin.org In contrast, heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and potential for reuse. frontiersin.orgmdpi.com
| Catalyst Type | Description | Examples | Phase |
| Homogeneous | Dissolves in the reaction mixture, existing in the same liquid phase as reactants. frontiersin.org | Sulfuric Acid, p-Toluenesulfonic Acid, Sulfamic Acid. atamanchemicals.comgoogle.com | Same as reactants |
| Heterogeneous | Does not dissolve in the reaction mixture, existing as a solid in the liquid reactants. frontiersin.org | Metal Oxides (e.g., Zinc Oxide, Titanium Dioxide), Alumina, Phosphoric Acid on Silica. google.comjustia.com | Different from reactants |
Homogeneous acid catalysis is a common and effective method for producing esters like this compound. google.comfrontiersin.org Strong Brønsted acids such as sulfuric acid, p-toluenesulfonic acid (TsOH), and sulfamic acid are frequently used. atamanchemicals.comgoogle.comfrontiersin.org
The mechanism of acid-catalyzed esterification involves several key steps: masterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com
The efficiency of these catalysts is high, though the reaction is reversible and requires measures like water removal to achieve high conversion. chemistrysteps.com
Heterogeneous catalysis using metal oxides offers a green alternative to homogeneous systems, primarily by simplifying catalyst separation from the product mixture. Metal oxides such as zinc oxide (ZnO) and titanium dioxide (TiO₂) have been identified as effective catalysts for esterification-related processes. These catalysts can enhance the conversion rate and product purity while mitigating side reactions.
The reaction kinetics on metal oxide surfaces are governed by the adsorption of reactants onto active sites. For instance, in the synthesis of other esters, the catalytic activity of metal oxides is influenced by their acidic or basic surface properties. uzh.ch The reaction mechanism often involves the coordination of the carbonyl group with Lewis acid sites on the metal oxide surface. uzh.ch The selectivity of these catalysts is a key advantage, as they can be designed to favor the desired esterification reaction over potential side reactions. While specific kinetic data for this compound synthesis using metal oxides is not extensively detailed in the provided results, the general principles apply. The rate of reaction is typically dependent on reactant concentrations, temperature, and the concentration of active sites on the catalyst surface.
Optimizing process parameters is essential for maximizing yield, minimizing reaction time, and ensuring the economic viability of this compound production. utoronto.ca Key parameters that are manipulated include temperature and pressure, which have a direct impact on the reaction's equilibrium and kinetics. researchgate.net
Temperature and pressure are critical variables in the synthesis of this compound.
Temperature: Increasing the reaction temperature generally accelerates the rate of esterification. researchgate.net For many esterification reactions, an increase of 10°C can significantly increase the reaction rate. researchgate.net However, since esterification is a reversible reaction, excessively high temperatures can negatively impact the equilibrium position, especially for exothermic reactions. For endothermic or thermally neutral reactions, higher temperatures can help shift the equilibrium toward the products. Optimal temperature ranges for related syntheses are often cited between 80-120°C, though specific conditions can vary. For some industrial processes, temperatures can be much higher to ensure a sufficient reaction rate. google.com
Pressure: Pressure's influence on liquid-phase esterification is generally less pronounced than temperature's, but it can be significant. researchgate.net In some systems, increasing the pressure from 10 to 15 MPa has been shown to slightly increase the yield of fatty acids from hydrolysis, the reverse of esterification. researchgate.net Above a certain point, further increases in pressure may have a negligible effect on the yield. researchgate.net Pressure can also be controlled to facilitate the removal of water by-product through azeotropic distillation, thereby shifting the equilibrium and increasing the final yield. The synthesis can also be carried out under reduced pressure to aid in the distillation and purification of the final product. google.compatsnap.com
The following table summarizes the general effects of these parameters on ester synthesis.
| Parameter | General Effect on Reaction Rate | General Effect on Yield (Equilibrium) | Typical Conditions/Notes |
| Temperature | Increases with temperature. researchgate.net | Effect depends on reaction enthalpy. Higher temperatures can help overcome activation energy but may adversely affect equilibrium for exothermic reactions. researchgate.net | Often optimized to balance rate and equilibrium, e.g., 80-120°C for some processes. |
| Pressure | Minor effect on rate in liquid phase. | Can influence equilibrium by affecting the phase behavior of reactants and products (e.g., water removal). researchgate.netresearchgate.net | Can be atmospheric, elevated to control boiling points, or reduced for purification. google.comresearchgate.net |
Process Optimization Parameters in this compound Synthesis
Stoichiometric Considerations and By-product Minimization
The synthesis of this compound is primarily achieved through the esterification of isononyl alcohol with isooctanoic acid. atamanchemicals.comglooshi.com Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is a critical factor in maximizing the yield of the desired ester while minimizing the formation of by-products.
The fundamental reaction is as follows:
Isononyl Alcohol + Isooctanoic Acid ⇌ this compound + Water
To drive the reaction toward the formation of the product, this compound, an excess of one of the reactants, typically the alcohol, is often used. This strategic excess shifts the chemical equilibrium to the right, in accordance with Le Chatelier's principle. For many esterification reactions, a 20 to 35 mol% excess of the alcohol is employed to push the reaction to completion. google.com The water produced during the reaction is a significant by-product that can lead to the reverse reaction, hydrolysis, if not effectively removed. tiiips.com Continuous removal of water, often through azeotropic distillation, is a common strategy to maximize ester yield. tiiips.com
Key by-products in this synthesis can include unreacted starting materials (isononyl alcohol and isooctanoic acid) and potentially ethers formed from the dehydration of the alcohol at elevated temperatures, particularly in the presence of a strong acid catalyst like sulfuric acid. atamanchemicals.comatamanchemicals.com The choice of catalyst and reaction conditions plays a crucial role in minimizing these unwanted side reactions. While traditional methods may use strong mineral acids, modern industrial processes often employ organometallic catalysts, such as those based on titanium or zirconium, which can offer higher selectivity and reduce the formation of by-products. google.com
Purification of the final product is typically achieved through distillation or filtration to remove any unreacted starting materials, the catalyst, and any formed by-products, ensuring the high purity of the this compound. tiiips.com
Table 1: Stoichiometric and By-product Considerations in this compound Synthesis
| Factor | Consideration | Impact on Synthesis | Minimization Strategy |
| Reactant Molar Ratio | The ratio of isononyl alcohol to isooctanoic acid. | Affects reaction equilibrium and completion. | Use of an excess of one reactant, typically the alcohol, to drive the reaction forward. google.com |
| Water Removal | Water is a by-product of the esterification reaction. | Its presence can lead to the reverse reaction (hydrolysis), reducing the yield. | Continuous removal of water via methods like azeotropic distillation. tiiips.com |
| Catalyst Selection | The type of catalyst used influences reaction rate and selectivity. | Inappropriate catalysts can lead to unwanted side reactions and by-products. | Use of selective catalysts like organometallic compounds to reduce by-product formation. google.com |
| Unreacted Starting Materials | Incomplete reaction leads to the presence of isononyl alcohol and isooctanoic acid in the final product. | Reduces the purity of the final product. | Optimization of reaction conditions (temperature, time, catalyst loading) and purification through distillation. tiiips.com |
| Ether Formation | A potential side reaction, especially at high temperatures with strong acid catalysts. | Formation of an impurity that needs to be removed. | Careful control of reaction temperature and use of milder, more selective catalysts. atamanchemicals.com |
Iii. Comprehensive Analytical Characterization of Isononyl Isooctanoate
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the intricate structure of isononyl isooctanoate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information regarding the connectivity of atoms and the nature of the chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. For a compound like this compound, which is composed of a mixture of isomers, NMR is particularly crucial for characterizing the various branched structures.
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to be complex due to the presence of multiple, structurally similar isomers. The signals in the ¹H NMR spectrum are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak).
Protons in different chemical environments will resonate at different frequencies. For instance, the protons on the methylene (B1212753) group adjacent to the ester oxygen (the -O-CH₂- group of the isononyl alcohol moiety) are expected to be deshielded and thus appear at a lower field (higher ppm value), typically in the range of 3.5-4.5 ppm. researchgate.net The protons on the α-carbon of the isooctanoate portion would also be shifted downfield, though to a lesser extent. The numerous methyl (CH₃) and methylene (CH₂) groups in the branched alkyl chains will produce a cluster of overlapping signals in the upfield region of the spectrum, generally between 0.8 and 1.6 ppm. chemistrysteps.com The complexity of these overlapping signals underscores the presence of various isomers.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Typical Multiplicity |
|---|---|---|
| -CH₃ (in branched alkyl chains) | 0.8 - 1.0 | Doublet, Triplet |
| -CH₂- (in branched alkyl chains) | 1.1 - 1.6 | Multiplet |
| -CH- (in branched alkyl chains) | 1.5 - 2.0 | Multiplet |
| -CH₂-C=O (from isooctanoate) | 2.1 - 2.4 | Multiplet |
| -O-CH₂- (from isononyl alcohol) | 3.8 - 4.2 | Triplet, Multiplet |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, making it a valuable tool for identifying the number of different carbon environments and, by extension, confirming the isomeric complexity. In broadband-decoupled ¹³C NMR spectra, each signal typically appears as a singlet. libretexts.org
The carbonyl carbon of the ester group is the most deshielded and will appear at the furthest downfield position, typically in the range of 170-185 ppm. libretexts.orgchemguide.co.uk The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) will resonate in the region of 60-90 ppm. oregonstate.edu The various methyl, methylene, and methine carbons of the branched alkyl chains will appear in the upfield region, generally between 10 and 40 ppm. The significant number of peaks in this region would confirm the presence of a mixture of isomers.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ (in branched alkyl chains) | 10 - 25 |
| -CH₂- (in branched alkyl chains) | 20 - 40 |
| -CH- (in branched alkyl chains) | 25 - 45 |
| -CH₂-C=O (from isooctanoate) | 30 - 50 |
| -O-CH₂- (from isononyl alcohol) | 60 - 70 |
| C=O (ester carbonyl) | 170 - 175 |
Given the isomeric complexity of this compound, one-dimensional NMR spectra can be challenging to interpret fully due to signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by providing information about the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, helping to trace the connectivity within the alkyl chains. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹H and ¹³C signals. For more complex structural elucidation, Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular structure across the ester linkage.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the ester functional group and the alkyl chains.
The most prominent and diagnostic peak will be the strong absorption due to the stretching of the carbonyl (C=O) bond of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. vscht.cz Another key feature is the C-O stretching vibration of the ester, which is expected to produce a strong band in the 1300-1000 cm⁻¹ region. The spectrum will also display strong absorptions in the 3000-2850 cm⁻¹ range, corresponding to the C-H stretching vibrations of the numerous methyl and methylene groups in the alkyl chains. vscht.cz C-H bending vibrations for these groups will be observed in the 1470-1365 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 2960 - 2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1740 - 1735 | Strong | C=O Stretch | Ester |
| 1465 - 1450 | Medium | C-H Bend | Alkyl (CH₂) |
| 1380 - 1370 | Medium | C-H Bend | Alkyl (CH₃) |
| 1250 - 1150 | Strong | C-O Stretch | Ester |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, techniques like electron ionization (EI) would cause the molecule to fragment in a predictable manner.
The molecular ion peak (M⁺), corresponding to the intact molecule, may be observed, although it can be weak or absent in the spectra of some esters. libretexts.org The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. A common fragmentation pathway is the α-cleavage of the C-O bond, leading to the formation of an acylium ion (R-C=O⁺). chemguide.co.uk For this compound, this would result in a prominent peak corresponding to the isooctanoyl cation. Another characteristic fragmentation is the McLafferty rearrangement, if sterically feasible, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the α-β bond. The complex branching of both the isononyl and isooctanoate moieties will lead to a series of fragment ions resulting from the cleavage of the alkyl chains, typically producing clusters of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of an this compound Isomer
| Predicted m/z | Possible Ion Structure | Fragmentation Pathway |
|---|---|---|
| 284 | [C₁₇H₃₂O₂]⁺ | Molecular Ion (M⁺) |
| 157 | [C₈H₁₃O₂]⁺ | Loss of isononyl radical |
| 129 | [C₈H₁₇O]⁺ | Acylium ion from isooctanoyl group |
| 127 | [C₉H₁₉]⁺ | Isononyl cation |
| 57 | [C₄H₉]⁺ | Butyl fragment from branched chains |
| 43 | [C₃H₇]⁺ | Propyl fragment from branched chains |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light across the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. azooptics.com This absorption corresponds to electronic transitions within a molecule. azooptics.com For a compound like this compound, which is a saturated ester, it lacks significant chromophores (moieties that absorb light). Consequently, it is not expected to exhibit strong absorption in the standard UV-Vis range.
However, UV-Vis spectroscopy serves as a valuable tool for purity assessment. The presence of impurities containing chromophores, such as aromatic compounds or molecules with conjugated double bonds, would result in detectable absorbance peaks. By monitoring the spectrum for unexpected peaks, the presence of these contaminants can be identified and, in some cases, quantified using the Beer-Lambert law. upi.edu The technique is often employed as a preliminary screening method for raw material quality control.
Table 1: Illustrative UV-Vis Purity Assessment of this compound Batches
This table presents hypothetical data to demonstrate the application of UV-Vis for purity analysis. A non-zero absorbance at specific wavelengths could indicate the presence of UV-active impurities.
| Batch ID | Wavelength (λmax) | Absorbance | Purity Indication |
| INIO-001 | No peak > 220 nm | < 0.05 AU | High Purity |
| INIO-002 | 254 nm | 0.25 AU | Potential Aromatic Impurity |
| INIO-003 | 275 nm | 0.18 AU | Potential Carbonyl Impurity |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. mdpi.comnih.gov It relies on the inelastic scattering of monochromatic light, known as the Raman effect. nih.gov The resulting Raman spectrum serves as a unique "molecular fingerprint," allowing for specific identification of the compound and differentiation from structurally similar molecules. arxiv.org
C-H Stretching: Strong peaks in the 2800-3000 cm⁻¹ region, characteristic of the numerous methyl (CH₃) and methylene (CH₂) groups in the isononyl and isooctyl chains.
C=O Stretching: A distinct peak around 1730-1750 cm⁻¹, indicative of the ester carbonyl group.
C-O Stretching: Peaks in the 1000-1300 cm⁻¹ region associated with the ester C-O bonds.
C-C Stretching and Bending: A complex series of peaks in the lower wavenumber region (fingerprint region) that are highly specific to the branched alkyl structure.
This technique is particularly useful for confirming the identity of this compound and can be used to distinguish it from other esters or isomers without extensive sample preparation. mdpi.com
Table 2: Characteristic Raman Shifts for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Assignment |
| C-H Stretch | 2850 - 3000 | Alkyl (CH₂, CH₃) |
| C=O Stretch | ~1735 | Ester Carbonyl |
| C-O Stretch | 1150 - 1300 | Ester Linkage |
| CH₂/CH₃ Bending | 1350 - 1470 | Alkyl Chains |
Chromatographic Techniques for Separation and Purity Determination
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov It is indispensable for determining the purity of this compound by separating it from starting materials, byproducts, and isomers.
Gas Chromatography (GC) for Volatile Components and Isomeric Purity
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. vurup.sk It is the premier method for assessing the isomeric purity of this compound. Due to the branched nature of both the alcohol (isononanol) and the carboxylic acid (isooctanoic acid) used in its synthesis, the final product is a complex mixture of isomers.
High-resolution capillary GC columns can effectively separate these closely related isomers based on subtle differences in their boiling points and interactions with the stationary phase. vurup.sk The resulting chromatogram provides a detailed profile of the isomeric distribution, which is a critical quality attribute. GC is also used to detect and quantify volatile impurities, such as residual solvents or unreacted starting materials. While standard GC analysis may show minor retention time differences, specialized columns and methods can enhance separation. uva.nl
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Impurities
High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. actascientific.com It is particularly suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
In the context of this compound, HPLC is primarily used to detect and quantify non-volatile impurities. These may include oligomeric byproducts, additives, or degradation products. Since this compound lacks a strong UV chromophore, detection can be challenging. chromatographyonline.com Therefore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are often employed. Reversed-phase HPLC is a common mode used for this type of analysis.
Advancements in Hyphenated Chromatographic-Spectroscopic Systems
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a superior level of analytical detail. nih.govajpaonline.com The combination allows for the separation of components in a mixture followed by their unambiguous identification. chemijournal.comsaspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful hyphenated technique for analyzing this compound. chemijournal.com After the GC separates the various isomers, each one enters the mass spectrometer, which provides a mass spectrum based on its fragmentation pattern. This allows for the positive identification of each isomeric peak, providing a definitive characterization of the product's composition.
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile impurities separated by HPLC, coupling to a mass spectrometer enables their identification. saspublishers.com This is crucial for understanding degradation pathways or identifying unknown contaminants that could impact product quality.
These hyphenated systems combine the separation power of chromatography with the identification capabilities of spectroscopy, offering unparalleled insight into the chemical makeup of complex samples. actascientific.com
Advanced Analytical Method Development and Validation
To ensure that the analytical results for this compound are reliable, accurate, and reproducible, the methods themselves must be rigorously developed and validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. tbzmed.ac.ir This process is guided by internationally recognized standards, such as those from the International Council on Harmonisation (ICH). tbzmed.ac.ir
The validation of an analytical method for this compound would involve assessing several key parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other isomers. gavinpublishers.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, flow rate, mobile phase composition). gavinpublishers.com
Developing and validating robust analytical methods is a fundamental requirement for the quality control and assurance of this compound. researchgate.net
Quantitative Analytical Protocols for this compound
The quantification of this compound in its pure form or within a product matrix is typically accomplished using gas chromatography coupled with a flame ionization detector (GC-FID). This method offers high precision and sensitivity for assaying the ester content. The protocol involves dissolving a known quantity of the sample in a suitable organic solvent, followed by direct injection into the GC system. An internal standard may be used to improve quantitative accuracy.
Method parameters are optimized to ensure a sharp, symmetrical peak for the this compound, well-separated from solvent fronts and any other potential components. The high boiling point of the ester necessitates a temperature-programmed analysis to ensure elution within a reasonable timeframe without thermal degradation.
A representative GC-FID method for the quantitative analysis of this compound is detailed below.
Interactive Table 1: GC-FID Parameters for Quantitative Analysis of this compound
| Parameter | Value/Condition |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Fused Silica Capillary Column (e.g., DB-5 or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, Constant Flow Mode (e.g., 1.2 mL/min) |
| Injection | Split Mode (e.g., 50:1 ratio), 1 µL injection volume |
| Injector Temperature | 280 °C |
| Oven Program | Initial: 150 °C, hold for 2 min |
| Ramp: 15 °C/min to 300 °C | |
| Final Hold: Hold at 300 °C for 10 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Quantification | External or Internal Standard Method based on Peak Area |
Detection and Identification of Synthesis Intermediates and Residual Reactants
The primary synthesis route for this compound is the Fischer esterification of isononyl alcohol with isooctanoic acid, typically in the presence of an acid catalyst. atamanchemicals.compatsnap.com Consequently, the most probable impurities in the final product are unreacted starting materials. The detection of these residual reactants is crucial as they can impact the physicochemical properties and sensory profile of the final product.
Gas chromatography is the preferred method for detecting these more volatile impurities. A method optimized for these analytes will typically use a lower starting oven temperature to ensure good separation of the lower-boiling-point alcohol and acid from each other and from the solvent front, before ramping up to elute the main this compound peak. While direct injection can be used, headspace GC (HS-GC) is particularly effective for analyzing these more volatile residuals without introducing the high-boiling ester onto the GC column, thereby extending column life and improving sensitivity for the target impurities. shimadzu.com
The common reactants and potential byproducts are listed in the table below.
Interactive Table 2: Potential Synthesis-Related Impurities in this compound
| Compound Name | Role/Origin | Typical Analytical Method |
| Isononyl Alcohol | Residual Reactant | GC-FID, HS-GC-FID |
| Isooctanoic Acid | Residual Reactant | GC-FID (after derivatization) or direct analysis on an acid-compatible column |
| Diisononyl Ether | Potential Byproduct | GC-MS for identification |
| p-Toluenesulfonic Acid | Catalyst Residue | HPLC or Ion Chromatography (non-volatile) |
A typical GC-FID protocol for the analysis of residual reactants is outlined below. This method is designed to separate the volatile reactants effectively.
Interactive Table 3: GC-FID Parameters for Analysis of Residual Reactants
| Parameter | Value/Condition |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Mid-polarity Fused Silica Capillary Column (e.g., DB-624 or equivalent; 30 m x 0.32 mm ID, 1.8 µm film thickness) |
| Carrier Gas | Helium or Nitrogen, Constant Linear Velocity (e.g., 30 cm/sec) |
| Injection | Split Mode (e.g., 10:1 ratio), 1 µL injection volume |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 40 °C, hold for 5 min |
| Ramp: 20 °C/min to 240 °C | |
| Final Hold: Hold at 240 °C for 5 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Identification | Retention time matching with pure standards |
Iv. Functional Properties and Chemical Interactions of Isononyl Isooctanoate in Material Systems
Isononyl Isooctanoate as a Polymer Additive
The process of plasticization involves the insertion of plasticizer molecules between polymer chains, which disrupts the intermolecular forces holding the chains together. This compound achieves this through several key mechanisms:
Lubricity Theory: According to this model, the plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another. This reduces the friction between chains, making the material more flexible and easier to process. The long, branched alkyl groups of this compound are particularly effective at creating this lubricating effect.
Weakening of Intermolecular Forces: The introduction of this compound molecules physically separates the polymer chains, increasing the distance between them. This separation weakens the strong intermolecular van der Waals forces that typically exist between polymer chains in a rigid state, such as in unplasticized PVC. crodapigmentpaste.com This reduction in intermolecular attraction allows for greater chain movement and, consequently, increased material flexibility. crodapigmentpaste.com
The addition of this compound significantly alters the rheological (flow) and mechanical properties of polymers. By increasing chain mobility, it lowers the melt viscosity of the polymer, which can improve processability during techniques like extrusion and injection molding.
Mechanically, the plasticizing effect leads to a marked change in the stress-strain behavior of the material. As illustrated by studies on similar plasticized systems, key mechanical parameters are modified:
Tensile Strength and Modulus: The tensile strength and Young's modulus (a measure of stiffness) of the polymer typically decrease with the addition of a plasticizer. The increased distance between polymer chains reduces the material's resistance to deformation.
Elongation at Break: Conversely, the elongation at break, or the extent to which the material can be stretched before fracturing, is significantly increased. This reflects the enhanced flexibility and reduced brittleness of the plasticized polymer.
Hardness: The hardness of the material is also reduced, a direct consequence of the softened polymer matrix.
The following table presents typical data from molecular dynamics simulations of PVC, demonstrating the influence of a generic plasticizer on mechanical properties, which is analogous to the effect of this compound.
Table 1: Effect of Plasticizer on PVC Mechanical Properties
| Material | Young's Modulus (E) in GPa | Shear Modulus (G) in GPa |
|---|---|---|
| Pure PVC | 4.85 | 1.92 |
| Plasticized PVC | <2.00 | <0.80 |
Data derived from principles discussed in molecular dynamics studies of PVC plasticization. crodapigmentpaste.com
For a plasticizer to be effective, it must be highly compatible with the host polymer. Compatibility is determined by the similarity in chemical structure and polarity between the plasticizer and the polymer. This compound, being an ester with long hydrocarbon chains, exhibits good compatibility with moderately polar polymers like PVC.
The key to this compatibility lies in the interaction energy and solubility parameters. A smaller difference in solubility parameters between the plasticizer and the polymer leads to better miscibility. The this compound molecules disperse uniformly throughout the polymer matrix, preventing phase separation or "bleeding" of the plasticizer to the surface.
At the molecular level, the interaction involves the polar ester groups of the plasticizer interacting with polar sites on the polymer chain (such as the C-Cl bond in PVC), while the nonpolar alkyl chains interact with the polymer backbone. This balance of interactions ensures that the plasticizer remains stably integrated, creating a homogenous material with consistent properties.
Beyond its primary role as a plasticizer, this compound can contribute to the thermal stability of polymeric materials during high-temperature processing. isatis.net While not a primary thermal stabilizer in the way that metal soaps or organotin compounds are, its presence can help to inhibit certain degradation pathways.
The mechanism is often indirect. By improving the melt flow and reducing processing temperatures, it minimizes the thermal stress on the polymer chains, thereby reducing the rate of thermal degradation. Furthermore, some ester plasticizers can act as acid scavengers. In the case of PVC, thermal degradation releases hydrochloric acid (HCl), which can catalyze further degradation. This compound can react with and neutralize trace amounts of HCl, helping to slow this autocatalytic process. This function complements the primary stabilizers added to the formulation.
Catalytic Roles of this compound Derivatives
While this compound itself is not typically catalytic, its derivatives, specifically metal salts of isooctanoic acid (metal isooctanoates or metal octoates), are widely used as powerful catalysts and accelerators in the polymerization of resins. jhcomposites.com These organometallic compounds are soluble in organic media, making them highly effective in resin systems. allhdi.com
The most prominent application of this compound derivatives is in the curing of unsaturated polyester resins (UPR) and vinyl ester resins at ambient temperatures. sxgcomposite.comcompositesaustralia.com.au In these systems, metal isooctanoates act as promoters or accelerators for the decomposition of an organic peroxide initiator, typically methyl ethyl ketone peroxide (MEKP).
Cobalt Isooctanoate: This is the most common accelerator used in the curing of polyester resins. jhcomposites.comsxgcomposite.com The cobalt ions (Co²⁺) participate in a redox reaction with the peroxide initiator. This reaction dramatically accelerates the formation of free radicals, which then initiate the cross-linking polymerization of the resin. isatis.netcrodapigmentpaste.com The cobalt promoter effectively lowers the activation energy of the peroxide decomposition, allowing the curing process to proceed efficiently at room temperature. isatis.netcompositesaustralia.com.au
Other Metal Isooctanoates: Other metal salts, such as those of zirconium, calcium, and manganese, also serve catalytic or auxiliary roles. americanelements.comreinb-chemical.comrsc.org
Zirconium Isooctanoate can be used as a catalyst and a drier in paints and coatings. americanelements.combdmaee.net In some polymer systems, it functions as a Lewis acid catalyst. bdmaee.net It is also explored as a less toxic alternative to traditional tin-based catalysts in polyurethane production. allhdi.com
Calcium Isooctanoate is often used as an additive in industrial processes, including as a flow aid in polymer materials and a component in lubricants. reinb-chemical.com
Manganese Isooctanoate derivatives can act as initiators in certain types of radical polymerizations. rsc.org
The general mechanism for a cobalt-accelerated system is outlined below:
Table 2: Simplified Mechanism of Cobalt Isooctanoate in Resin Curing
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1. Promoter-Initiator Interaction | The Co²⁺ from cobalt isooctanoate reduces the peroxide (ROOH). | Co²⁺ + ROOH | Co³⁺ + RO• + OH⁻ (Free Radical Generation) |
| 2. Radical Initiation | The generated free radical (RO•) attacks a double bond in the polyester or styrene monomer. | RO• + Monomer | Growing Polymer Chain |
| 3. Propagation | The polymer chain radical continues to add more monomer units. | Growing Chain + Monomer | Longer Polymer Chain |
| 4. Cobalt Regeneration | The Co³⁺ is reduced back to Co²⁺ by another peroxide molecule or other species. | Co³⁺ + ROOH | Co²⁺ + ROO• + H⁺ |
This catalytic cycle allows a small amount of the cobalt isooctanoate derivative to generate a large number of radicals, leading to a rapid and efficient polymerization and curing of the resin into a solid, cross-linked thermoset material.
Functionality in Rubber Compounding and Vulcanization
This compound, an ester plasticizer, is incorporated into elastomeric compounds to enhance flexibility, workability, and distensibility. hallstarindustrial.comrdabbott.com Functioning as a high-boiling organic solvent, it does not chemically react with the polymer matrix but physically interacts with the elastomer chains. hallstarindustrial.comhallstarindustrial.com This interaction reduces the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the polymer's flexibility. hallstarindustrial.comchemceed.com
In the context of rubber compounding, the addition of this compound serves several critical functions. It acts as a processing aid by reducing the viscosity of the uncured rubber compound. nordmann.global This reduction in viscosity leads to several benefits during manufacturing, including:
Improved mixing and filler dispersion chemceed.comnordmann.global
Reduced processing temperatures
Lower energy consumption during mixing and extrusion hallstarindustrial.com
Enhanced mold flow and calendering properties nordmann.global
Vulcanization is the chemical process that forms cross-links between polymer chains, converting the raw rubber into a durable, elastic material. While this compound does not participate directly in the vulcanization reaction, its presence is crucial for the efficiency of the process. By ensuring a more homogeneous dispersion of fillers (like carbon black or silica) and vulcanizing agents (such as sulfur), it facilitates a uniform cure throughout the rubber matrix. jtsst.com This leads to vulcanized products with improved and more consistent physical properties, including tensile strength and tear resistance. The choice of plasticizer is critical, as its compatibility with the polymer affects the final properties of the elastomer. rubbernews.comresearchgate.net
Table 1: Effect of Plasticizers on Rubber Compound Properties
| Property | Function of this compound (Ester Plasticizer) |
|---|---|
| Viscosity | Decreases compound viscosity for easier processing. nordmann.global |
| Flexibility | Increases flexibility and workability of the final product. hallstarindustrial.comchemceed.com |
| Hardness | Decreases the hardness (durometer) of the vulcanizate. |
| Filler Dispersion | Promotes even distribution of fillers like carbon black and silica. nordmann.global |
| Low-Temperature Performance | Improves flexibility at low temperatures by lowering the Tg. hallstarindustrial.com |
| Cure Characteristics | Has no direct effect on the vulcanization reaction but ensures uniformity. jtsst.com |
Rheological and Dispersing Properties in Formulation Science
In industrial applications, such as lubricants and metalworking fluids, this compound can serve as a lubricant base oil or an additive. atamanchemicals.com Its primary role is to control the fluid's viscosity across a range of operating temperatures, ensuring consistent performance. Its high stability and low volatility contribute to the longevity and effectiveness of the lubricant. atamanchemicals.com The viscosity of organic liquids like fatty acid esters is often intentionally modified with thickeners to create stable oil dispersions (OD) or suspension concentrates. google.com this compound can act as the low-polarity organic liquid in such systems, where its viscosity is precisely controlled to suspend solid particles. google.com
Table 2: Rheological Applications of this compound
| Application Area | Function | Resulting Property |
|---|---|---|
| Cosmetics / Personal Care | Emollient, Viscosity Reducer | Light, non-greasy feel; improved spreadability. knowde.comlenutra.com |
| Industrial Lubricants | Base Oil / Additive | Stable viscosity, reduced friction and wear. atamanchemicals.com |
| Oil Dispersions (OD) | Liquid Carrier Medium | Controlled viscosity for stable suspension of solids. google.com |
| Coatings & Inks | Solvent / Plasticizer | Lowered formulation viscosity for improved application. |
In multiphase systems, such as suspensions or emulsions, this compound can function as an effective dispersing agent. The principle of dispersion involves reducing the cohesive forces between solid particles and facilitating their even distribution within a liquid medium. google.comgoogle.com This is typically achieved using surface-active agents that wet the surface of the particles. youtube.com
The molecular structure of this compound, containing both non-polar alkyl chains and a polar ester group, gives it surface-active properties. This allows it to adsorb onto the surface of solid particles (e.g., pigments, fillers). This adsorption creates a steric barrier that prevents the particles from re-agglomerating, thus stabilizing the dispersion. formulationbio.com In rubber compounding, this property is crucial for the uniform distribution of fillers, which directly impacts the mechanical properties of the final product. chemceed.comnordmann.global In applications like paints, inks, and coatings, its role as a dispersing agent ensures uniform color and consistency and prevents the settling of pigments over time.
Solvent Characteristics and Applications
This compound is characterized as a non-polar solvent with a degree of polarity conferred by its ester functional group. Its long, branched alkyl chains make it hydrophobic, resulting in poor solubility in water but high solubility in a wide range of organic solvents and oils. atamanchemicals.com This dual characteristic governs its solvency and compatibility. It is compatible with many polymers, resins, and oils, making it a versatile solvent and plasticizer. atamanchemicals.com
The interaction between a plasticizer and a polymer is largely determined by their relative polarities and solubility parameters. rdabbott.com For effective plasticization, the plasticizer must have a polarity similar to that of the polymer, allowing it to penetrate the polymer structure and disrupt chain-to-chain interactions. The low polarity of this compound makes it highly compatible with non-polar to medium-polarity polymers such as polyvinyl chloride (PVC) and various synthetic rubbers. atamanchemicals.com In chemical processes, it can be used as a non-aqueous reaction medium or as a carrier for specific reagents.
Table 3: Solubility Profile of this compound
| Solvent Type | Solubility of this compound | Rationale |
|---|---|---|
| Water | Poor / Insoluble | The long, hydrophobic alkyl chains dominate the molecule's character. atamanchemicals.com |
| Organic Solvents (e.g., hydrocarbons, ethers) | High | "Like dissolves like"; its non-polar nature matches that of most organic solvents. atamanchemicals.com |
| Oils (Mineral and Synthetic) | High | Similar chemical nature allows for high miscibility. atamanchemicals.com |
| Polar Polymers (e.g., PVC) | Good Compatibility | The ester group provides sufficient polarity to interact with the polymer. |
| Non-Polar Polymers (e.g., EPDM) | Limited Compatibility | Often requires a compatibilizer like petroleum oil for effective incorporation. hallstarindustrial.com |
Esters are recognized as potential additives or alternative fuels in combustion systems, primarily due to their oxygen content and combustion characteristics. researchgate.net Long-chain esters, such as this compound, can play a role in modifying the combustion process of conventional fuels like diesel. The presence of oxygen within the ester molecule can promote more complete combustion, leading to a reduction in certain emissions. frontiersin.org
Research on fatty acid methyl esters (FAME), a class of compounds chemically similar to this compound, has demonstrated several effects when blended with diesel fuel:
Reduced Emissions: Generally, the addition of esters leads to a decrease in emissions of particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (HC). mdpi.comiea-amf.org This is attributed to the fuel-bound oxygen which enhances the oxidation of carbon and hydrogen molecules. frontiersin.org
NOx Emissions: The impact on nitrogen oxide (NOx) emissions is complex, with some studies reporting a slight increase. mdpi.comiea-amf.org
Soot Reactivity: The length of the aliphatic carbon chains in esters can influence soot formation and reactivity during combustion. researchgate.net
While not typically used as a primary fuel, the characteristics of this compound suggest its potential as a fuel additive to improve lubricity or to act as a carrier solvent for other fuel system additives. Its properties align with those of other long-chain esters studied for their ability to enhance the combustion process and reduce harmful emissions. nih.gov
V. Environmental Fate and Biodegradation of Isononyl Isooctanoate
Degradation Pathways in Environmental Compartments
The breakdown of isononyl isooctanoate in the environment is primarily driven by microbial activity, particularly through aerobic biodegradation.
In the presence of oxygen, microorganisms in aquatic environments play a key role in the degradation of this compound. The process is generally expected to occur in two main stages: primary degradation followed by ultimate degradation.
The initial step in the aerobic biodegradation of this compound involves the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes produced by various microorganisms. The hydrolysis breaks the ester linkage, yielding the corresponding alcohol and carboxylic acid.
Specifically, the primary degradation of 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate results in the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid . This initial transformation is a critical step as it alters the chemical properties of the parent compound, influencing its subsequent fate and bioavailability.
Following primary degradation, the resulting alcohol and carboxylic acid are further metabolized by microorganisms. A key indicator of the ultimate biodegradability of the parent compound is the fate of its degradation products. Studies on 3,5,5-trimethylhexanoic acid have shown that it is readily biodegradable. In a key study following the OECD Guideline 301 A (DOC Die-Away Test), 3,5,5-trimethylhexanoic acid demonstrated a high level of mineralization, reaching 96% degradation after 21 days. europa.eu This indicates that once the ester bond of this compound is cleaved, the resulting carboxylic acid is unlikely to persist in the environment and is expected to be ultimately converted to carbon dioxide, water, and microbial biomass.
Information regarding the anaerobic biodegradation of this compound is scarce. In environments devoid of oxygen, such as deep sediments or certain wastewater treatment stages, the degradation pathways and rates can differ significantly from aerobic conditions. Generally, the initial hydrolytic cleavage of the ester bond may still occur, but the subsequent breakdown of the resulting alcohol and carboxylic acid would proceed through different metabolic routes, potentially at a slower rate. Further research is needed to elucidate the specific mechanisms and kinetics of this compound's degradation under anaerobic conditions.
Beyond microbial action, abiotic processes can also contribute to the transformation of this compound in the environment.
Photolysis: Photolysis, or the breakdown of a chemical by light, is another potential abiotic transformation route. For a compound to undergo direct photolysis, it must absorb light in the environmentally relevant spectrum (wavelengths greater than 290 nm). There is currently a lack of specific data on the light absorption properties and photolysis quantum yield of this compound, making it difficult to assess the significance of this degradation pathway.
Aerobic Biodegradation Mechanisms and Kinetics in Aquatic Systems
Environmental Partitioning and Distribution
The way in which this compound distributes itself among different environmental compartments—water, soil, sediment, and air—is governed by its physical and chemical properties. Key parameters for predicting this partitioning behavior include the octanol-water partition coefficient (Log Kow) and the soil organic carbon-water (B12546825) partition coefficient (Log Koc).
A high Log Kow value indicates a compound's tendency to associate with fatty tissues and organic matter rather than water. For this compound, the estimated Log Kow is high, suggesting low water solubility and a strong affinity for organic phases. This implies that in aquatic environments, it is likely to adsorb to suspended solids and sediment.
The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to the organic matter in soil and sediment. chemsafetypro.com A high Koc value indicates that the substance is less mobile in soil and more likely to be retained in the soil matrix. chemsafetypro.com While an experimental Koc value for this compound is not available, its high Log Kow suggests that it will have a high Koc and therefore low mobility in soil. Consequently, leaching into groundwater is expected to be minimal.
The table below summarizes the key parameters influencing the environmental partitioning of this compound.
| Property | Value | Implication for Environmental Partitioning |
| Log Kow (Octanol-Water Partition Coefficient) | High (Estimated) | Low water solubility; strong tendency to adsorb to organic matter in soil and sediment. |
| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | High (Predicted) | Low mobility in soil; unlikely to leach into groundwater. |
Volatilization from Aqueous and Terrestrial Phases
The tendency of a chemical to volatilize, or evaporate, from water and soil is governed by its vapor pressure and its Henry's Law constant. For this compound, which is characterized by low water solubility and a relatively low estimated vapor pressure, volatilization is not expected to be a primary mode of environmental transport. atamanchemicals.com
In aqueous environments, the partitioning of this compound between the water and the atmosphere is expected to be minimal. Similarly, from terrestrial phases, its low vapor pressure suggests that it will not readily transition into the air. Instead, it is more likely to remain within the soil matrix, where it can be subject to other fate processes such as adsorption and biodegradation.
Adsorption to Particulate Matter and Sediments
Influence of Molecular Structure on Biodegradability
The molecular structure of an organic compound is a critical determinant of its susceptibility to microbial degradation. For esters like this compound, the arrangement of its alkyl chains plays a significant role in its biodegradability.
Impact of Branched Alkyl Chains on Microbial Degradation Susceptibility
This compound is characterized by its highly branched alkyl chains. This structural feature presents a significant challenge to microbial degradation. Microorganisms typically degrade esters through enzymatic hydrolysis, breaking the ester bond to form an alcohol and a carboxylic acid, which are then further metabolized. The presence of extensive branching in both the isononyl alcohol and isooctanoic acid moieties of the molecule creates steric hindrance, making it more difficult for microbial enzymes to access and cleave the ester linkage. This steric hindrance is a well-documented factor that reduces the rate and extent of biodegradation for many organic compounds.
Comparative Biodegradation Studies with Linear and Other Branched Esters
While specific comparative biodegradation studies featuring this compound are limited in publicly available literature, a wealth of research on other esters has established a clear trend: linear-chain esters are generally more readily biodegradable than their branched-chain counterparts. researchgate.net The straight chains of linear esters are more easily accommodated by the active sites of microbial enzymes. In contrast, the complex, three-dimensional structure of branched esters, such as this compound, impedes this enzymatic action, leading to slower and less complete degradation. Therefore, it is anticipated that this compound would exhibit lower biodegradability compared to a linear ester with a similar number of carbon atoms.
Methodologies for Environmental Fate Assessment
To formally assess the biodegradability and environmental fate of chemicals like this compound, standardized laboratory-scale tests are employed. These tests provide a consistent framework for evaluating the potential persistence of a substance in the environment.
Laboratory-Scale Screening Tests (e.g., OECD Guidelines)
The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the ready biodegradability of chemicals. oecd.org These tests are designed to be stringent, and a substance that passes is considered to be readily biodegradable in the environment. The most common tests in this series include the OECD 301 tests (A-F). oecd.org These methods typically involve exposing the test substance to a microbial inoculum, often derived from wastewater treatment plants, over a 28-day period. oecd.org Biodegradation is measured by monitoring parameters such as the consumption of oxygen, the production of carbon dioxide, or the removal of dissolved organic carbon. oecd.org
For a substance to be classified as "readily biodegradable" in most of these tests, it must achieve a biodegradation level of at least 60% of the theoretical maximum within a 10-day window during the 28-day test period. oecd.org Given the highly branched structure of this compound, it is unlikely that it would meet the criteria for ready biodegradability under these stringent test conditions. If a substance fails to be classified as readily biodegradable, further testing may be conducted to assess its inherent biodegradability under conditions more favorable for degradation.
Interactive Data Table: Key Parameters in OECD 301 Ready Biodegradability Tests
| Parameter | Description | Typical Pass Level |
| Duration | The standard length of the test. | 28 days |
| 10-Day Window | A 10-day period within the test where the pass level must be reached. | Starts when 10% biodegradation is reached |
| CO2 Evolution (OECD 301B) | Measures the amount of carbon dioxide produced from the degradation of the test substance. | ≥ 60% of theoretical CO2 production |
| Oxygen Consumption (OECD 301F) | Measures the amount of oxygen consumed by microorganisms during the degradation of the test substance. | ≥ 60% of theoretical oxygen demand (ThOD) |
| DOC Die-Away (OECD 301A, 301E) | Measures the removal of dissolved organic carbon from the test medium. | ≥ 70% removal of DOC |
Predictive Modeling of Environmental Behavior
In the absence of extensive empirical data, predictive modeling serves as a crucial tool for estimating the environmental behavior of chemical substances like this compound. These computational models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, utilize the molecular structure of a compound to forecast its physicochemical properties and environmental fate. oecd.org This in silico approach is vital for identifying potential environmental risks and prioritizing substances for further testing. nih.gov
Models such as the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) and the OECD QSAR Toolbox are widely used for these predictions. oecd.orgchemsafetypro.comchemistryforsustainability.org These platforms contain various sub-models to estimate specific environmental endpoints. For instance, EPI Suite™ includes programs like BIOWIN™ to predict aerobic and anaerobic biodegradability, KOCWIN™ to estimate soil and sediment sorption, and LEV3EPI™ to model the partitioning of a chemical among different environmental compartments like air, water, soil, and sediment. chemsafetypro.comchemistryforsustainability.org
The predictions generated by these models are based on large datasets of experimentally determined values for a wide range of chemicals. By analyzing the structural fragments of a new chemical, such as this compound, the models can estimate its properties by comparing it to structurally similar compounds with known data. nih.gov The OECD QSAR Toolbox, for example, facilitates a category approach, where a chemical's properties are predicted based on the known properties of its analogues. oecd.orgnih.gov
The outputs from these predictive models provide valuable insights into the likely environmental distribution and persistence of this compound. For example, predictions of the octanol-water partition coefficient (Kow) can indicate the potential for bioaccumulation, while predictions of biodegradability suggest how long the substance might persist in the environment. mdpi.com Multimedia fugacity models, like the Level III model included in EPI Suite™, can offer a holistic view of how this compound might be distributed across different environmental media. chemsafetypro.comepa.gov It is important to note that while these models are sophisticated, their outputs are estimations and are most effectively used for screening and prioritization purposes. nih.gov
Below is an interactive table showcasing the types of predictive data that can be generated for this compound using such environmental fate models.
Vi. Emerging Research Trajectories and Sustainable Chemical Engineering for Isononyl Isooctanoate
Development of Green Chemistry Synthesis Routes
The traditional synthesis of esters like isononyl isooctanoate often involves processes that are energy-intensive and may utilize hazardous solvents. Green chemistry seeks to redesign these chemical syntheses to be more environmentally benign, efficient, and sustainable. Research in this area for ester production focuses on milder reaction conditions, minimizing or eliminating solvent use, and sourcing precursors from renewable raw materials.
Energy-Efficient Reaction Conditions and Solvent Minimization
A primary goal in the green synthesis of esters is to reduce the energy input required for the reaction. This is being explored through the development of highly efficient catalysts and novel reaction technologies. Magnetocatalysis, for example, uses iron carbide nanoparticles activated by a magnetic field to generate localized heat directly at the catalyst site. researchgate.net This method can achieve high yields and selectivities at global temperatures significantly lower than conventional thermal activation, resulting in substantially improved energy efficiency. researchgate.net Another approach is electrosynthesis, which uses renewable electricity to drive the chemical reaction, potentially forming esters from feedstocks like carbon monoxide and water under ambient conditions. epa.gov
Solvent minimization is another key principle of green chemistry. Solvents are a major contributor to the waste generated in chemical processes. Research into solvent-free reaction conditions has shown significant promise. High-speed ball-milling, a mechanochemical technique, can facilitate esterification at room temperature without the need for any solvent, offering high yields in short reaction times. chromatographyonline.com Furthermore, the use of reusable, heterogeneous catalysts such as graphene oxide or polymer-supported resins allows for direct esterification without the need for complex water removal steps, simplifying the process and reducing waste. researchgate.netusda.gov The choice of solvent, when necessary, also has a profound impact on reaction equilibria and rates, with ongoing research to model and optimize these effects. nih.govlongdom.org
Utilization of Renewable Feedstocks for this compound Precursors
The sustainability of this compound is intrinsically linked to its precursors: isononyl alcohol and isooctanoic acid (an isomer of isononanoic acid). Traditionally, these are derived from petrochemical feedstocks, specifically propylene. nih.gov A significant shift towards sustainability involves sourcing these precursors from renewable, bio-based materials.
Companies are now producing isononanoic acid from bio-based and circular feedstocks, achieving a bio-based content of over 70%. nih.gov This "drop-in" replacement for the fossil-based version allows manufacturers to improve the sustainability profile of their products without compromising on quality or performance. nih.gov Similarly, there is a growing focus on producing bio-based isononyl alcohol from renewable resources to reduce reliance on petrochemicals. nih.govjetir.org Research is underway to optimize manufacturing processes for these bio-based alternatives, investigating novel technologies and sustainable feedstocks. nih.gov One innovative route involves the fermentative production of isobutene from renewable sources, which is then dimerized and converted into isononyl derivatives. industries-cosmetiques.fr
| Precursor | Conventional Route | Emerging Renewable Route | Significance |
|---|---|---|---|
| Isononyl Alcohol | Derived from the hydroformylation (oxo process) of olefins like propylene, a petrochemical feedstock. nih.gov | Production from renewable, bio-derived raw materials. nih.govjetir.org | Reduces dependence on fossil fuels and lowers the carbon footprint of the final product. nih.gov |
| Isooctanoic / Isononanoic Acid | Typically produced via the oxo process from petrochemical-derived olefins. industries-cosmetiques.fr | Production from bio-based and circular feedstocks using a mass balance approach, achieving ISCC PLUS certification. nih.gov | Offers a sustainable, drop-in replacement for conventional acid, meeting growing demand for eco-friendly materials. nih.gov |
Advanced Material Integration and Performance Enhancement
Beyond synthesis, research is exploring the integration of this compound into advanced materials, where its properties as an emollient, plasticizer, and lubricant can be leveraged to create novel functionalities. These areas include nanotechnology and the formulation of new composites.
Nanotechnology Applications Incorporating this compound
While direct research specifically naming this compound in nanotechnology is emerging, its chemical nature as an ester and plasticizer points to several potential applications. One significant area is in polymer nanocomposites, where plasticizers are critical for imparting flexibility. A key challenge with traditional plasticizers is their tendency to leach out of the polymer matrix. epa.gov Research has demonstrated that anchoring plasticizer molecules to nanoparticles creates a system where the plasticizer can soften the polymer (e.g., PVC) but cannot migrate out, enhancing the material's permanence and safety. epa.gov
Esters are also used to functionalize the surfaces of nanoparticles and carbon nanotubes. researchgate.netresearchgate.net This surface modification can improve the dispersion of nanoparticles within a polymer matrix or fluid. This compound could potentially be used as a surface-modifying agent to enhance the compatibility of nanofillers in nonpolar matrices. Furthermore, esters are fundamental components of the oil phase in nanoemulsions, which are utilized in cosmetics and drug delivery. fao.orgscribd.com As a non-greasy emollient, this compound is a candidate for the oil phase in topical nanoemulsion formulations designed for enhanced skin penetration and sensory experience.
| Application Area | Function of this compound | Potential Benefit | Supporting Research Principle |
|---|---|---|---|
| Polymer Nanocomposites | Nanoparticle-anchored plasticizer | Imparts flexibility to the polymer while preventing leaching of the plasticizer. epa.gov | Plasticizers can be chemically anchored to nanoparticles to create stable, softened polymer nanocomposites. epa.gov |
| Functional Nanoparticles | Surface functionalizing agent | Improves dispersion of nanoparticles in a matrix; modifies surface properties (e.g., hydrophobicity, lubricity). | Esters are used to covalently functionalize the surface of nanoparticles and carbon nanotubes. researchgate.netresearchgate.net |
| Cosmetic/Topical Nanoemulsions | Component of the oil phase | Forms stable, nanosized droplets for enhanced skin feel, hydration, and delivery of active ingredients. | Esters serve as the oil phase in oil-in-water (O/W) nanoemulsions. fao.orgscribd.com |
| Advanced Functional Fluids | Base fluid component with nanofillers | Enhances dielectric or thermal properties of ester-based fluids (e.g., for transformers). | The impact of nanofillers on the properties of synthetic ester fluids is an active area of research. mdpi.com |
Novel Composite Formulations Utilizing this compound as a Functional Component
In composite materials, additives are used to modify the properties of the bulk material. This compound serves as a functional component, primarily a plasticizer, to enhance flexibility, reduce brittleness, and improve processability in polymer composites. jetir.org The interaction between the polymer matrix, the plasticizer, and reinforcing fillers is crucial for the final performance of the composite. usda.gov
The use of bio-based ester plasticizers, synthesized from renewable sources like vegetable oils, is a significant trend in creating more sustainable polymer composites, particularly for PVC. nih.govnih.gov These bio-plasticizers can offer performance comparable or even superior to traditional phthalate (B1215562) plasticizers in terms of thermal stability and migration resistance. acs.org this compound, especially when derived from bio-based precursors, fits within this trajectory. Its function is to intercalate between polymer chains, reducing intermolecular forces and thereby increasing the material's ductility and lowering its glass transition temperature. jetir.orgnih.gov This makes it a valuable component in formulating flexible PVC films, biocomposites with natural fillers, and other advanced polymer systems where performance and sustainability are key requirements. researchgate.netnih.gov
| Composite Type | Matrix/Filler Example | Function of this compound | Performance Enhancement |
|---|---|---|---|
| Polymer Composites | Polyvinyl Chloride (PVC) | Primary or secondary plasticizer | Increases flexibility, lowers processing temperature, improves durability. jetir.orgnih.gov |
| Polymer Nanocomposites | Starch / Montmorillonite Clay | Plasticizer / Dispersing Agent | Facilitates chain movement for higher crystallinity and can influence the exfoliation of nanoclay. usda.gov |
| Biocomposites | Natural Rubber / Cereal Straw | Softener / Processing Aid | Improves the processability of the rubber mixture and enhances the flexibility of the final vulcanized product. mdpi.com |
| Elastomer Blends | Nitrile Rubber (NBR) | Low-temperature plasticizer | Improves low-temperature performance and flexibility. hallstarindustrial.com |
Analytical Advancements for Trace Analysis and Environmental Monitoring
As the use of chemicals like this compound becomes more widespread, particularly in consumer products, the need for sensitive and selective analytical methods for their detection in the environment grows. researchgate.net Since emollients and plasticizers can enter aquatic systems through wastewater, monitoring their presence at trace levels (ng/L to µg/L) is essential for environmental assessment. researchgate.net The primary advanced analytical techniques for this purpose are based on chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile organic contaminants, including various esters and plasticizer compounds. longdom.orgnih.gov For enhanced sensitivity and selectivity, especially in complex matrices like wastewater or sediment, tandem mass spectrometry (GC-MS/MS) is employed. chromatographyonline.commdpi.com This method allows for the precise detection of target compounds at very low concentrations by minimizing interferences from other substances in the sample. chromatographyonline.com
For less volatile or thermally labile compounds, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique provides rapid analysis and is suitable for a wide range of plastic additives and cosmetic ingredients. researchgate.netnih.gov The development of these methods, often combined with efficient sample preparation steps like solid-phase microextraction (SPME), enables the reliable monitoring of this compound and similar compounds in environmental compartments, supporting risk assessment and regulatory compliance. researchgate.netmdpi.com
| Technique | Principle | Advantages for Environmental Monitoring | Typical Application |
|---|---|---|---|
| GC-MS / GC-MS/MS | Separates compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio and fragmentation pattern. longdom.org | - High sensitivity and selectivity, especially in MS/MS mode. chromatographyonline.com | Analysis of organic pollutants in water, soil, and air samples. nih.govresearchgate.net |
| LC-MS / LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection. nih.gov | - Suitable for non-volatile and thermally sensitive compounds.
| Determination of plastic additives, cosmetic ingredients, and emerging contaminants in environmental water samples. researchgate.netnih.gov |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful lens through which to examine the intricate world of molecular interactions and transformations. For this compound, these methods can elucidate its physical and chemical characteristics, offering insights that are crucial for its application in various industries. The use of computational models is a key strategy in modern chemical engineering for designing more efficient and sustainable processes.
The bulk properties and performance of this compound in formulations are governed by the forces between its molecules. Molecular modeling allows for a detailed investigation of these intermolecular interactions. As an ester, this compound's molecular structure results in dipole-dipole interactions and van der Waals dispersion forces. libretexts.orgscienceready.com.aumasterorganicchemistry.com The strength and nature of these interactions influence properties such as boiling point, viscosity, and solubility. libretexts.orgmasterorganicchemistry.comlibretexts.org
Computational methods, particularly Density Functional Theory (DFT), can be employed to model the electron distribution within the this compound molecule, revealing the magnitude and orientation of its dipole moment. nih.gov By simulating a system of multiple this compound molecules, it is possible to calculate the potential energy surface of their interactions. This allows for the quantification of the contributions of both dipole-dipole forces and the weaker, yet significant, van der Waals forces. masterorganicchemistry.com Such models can predict how this compound will interact with other molecules in a mixture, which is critical for its use in complex formulations like cosmetics and lubricants.
To illustrate the type of data generated from such studies, the following table presents a hypothetical breakdown of intermolecular interaction energies for this compound, as could be determined by molecular modeling.
| Interaction Type | Calculated Energy (kJ/mol) |
| Van der Waals Forces | -25.8 |
| Dipole-Dipole Interactions | -8.3 |
| Total Intermolecular Energy | -34.1 |
This table is illustrative and provides hypothetical values for this compound to demonstrate the output of molecular modeling studies.
Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules, which is vital for their identification and characterization. youtube.com Furthermore, it can be used to map out the energetic landscape of chemical reactions, providing insights into reaction mechanisms and helping to optimize synthesis conditions. science.govresearchgate.net
Spectroscopic Signatures:
Techniques such as Density Functional Theory (DFT) can be used to predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. nih.govnih.gov By calculating the magnetic shielding of atomic nuclei, the Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net Similarly, by calculating the vibrational frequencies of the molecule's chemical bonds, the IR spectrum can be simulated. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to identify it in a complex mixture. Time-dependent DFT (TD-DFT) can further predict electronic transitions, such as those observed in UV-Vis spectroscopy. nih.govresearchgate.net
Below is a hypothetical table showcasing the kind of data that can be obtained from computational predictions of the ¹³C NMR spectrum for this compound, compared with potential experimental values.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 173.5 |
| Methylene (B1212753) Carbon (-CH₂-) | 63.2 |
| Methine Carbon (-CH-) | 38.7 |
| Methyl Carbon (-CH₃) | 14.1 |
This table is for illustrative purposes. The chemical shifts are representative values for an ester of this type.
Reaction Pathways:
The synthesis of this compound typically involves the esterification of isononyl alcohol with isooctanoic acid, often catalyzed by an acid (Fischer esterification). chemguide.co.ukmasterorganicchemistry.comlibretexts.org Computational modeling can be used to investigate the mechanism of this reaction in detail. science.govresearchgate.net By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy of each step in the reaction, allowing for the identification of the rate-determining step. chemguide.co.uk Understanding the reaction mechanism at this level of detail can lead to the development of more efficient catalysts and the optimization of reaction conditions to improve yield and reduce byproducts, aligning with the principles of green chemistry. science.gov
Q & A
Basic Research Questions
Q. What methodologies are recommended for characterizing the purity and structural integrity of isononyl isooctanoate in synthetic formulations?
- Methodological Approach : Use nuclear magnetic resonance (NMR) spectroscopy to confirm branching patterns and ester linkage integrity. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while infrared (IR) spectroscopy verifies functional groups like carbonyl (C=O) stretches. Purity can be quantified via high-performance liquid chromatography (HPLC) with a refractive index detector .
Q. Which analytical techniques are optimal for quantifying this compound in complex cosmetic matrices?
- Methodological Approach : Employ solvent extraction followed by GC with flame ionization detection (GC-FID) for high sensitivity. For non-volatile matrices, liquid-liquid extraction paired with HPLC-UV (at 210–220 nm) is effective. Validate methods using spiked recovery experiments to account for matrix interference .
Q. What safety guidelines inform the use of this compound in dermatological research?
- Methodological Approach : Refer to the Cosmetic Ingredient Review (CIR) Expert Panel’s human repeated insult patch test (HRIPT) protocols, which recommend testing at concentrations ≤20% in ethanol. Cross-reference Environmental Working Group (EWG) data on immunotoxicity thresholds and prioritize in vitro cytotoxicity assays (e.g., 3T3 neutral red uptake) for preliminary risk assessment .
Advanced Research Questions
Q. How can researchers design robust in vivo studies to resolve contradictions in dermal sensitization data for this compound?
- Methodological Approach : Conduct dose-response studies using murine local lymph node assays (LLNA) to establish EC3 values (elicitation concentration for 3-fold lymphocyte proliferation). Compare results with clinical case reports (e.g., Goossens et al.’s patch tests at 1–20% concentrations) to identify threshold variances. Incorporate stratified population sampling to assess genetic predisposition to sensitization .
Q. What experimental strategies reconcile EWG’s low-risk classification with case studies reporting severe contact dermatitis?
- Methodological Approach : Perform comparative meta-analysis of study parameters:
- Exposure Duration : Acute (48-hour patch) vs. chronic (28-day repeated application).
- Vehicle Effects : Test ester solubility in ethanol vs. emollient bases (e.g., dimethicone) to assess bioavailability differences.
- Population Variability : Include atopic vs. non-atopic cohorts in HRIPTs to evaluate immune response heterogeneity .
Q. What methodologies elucidate the metabolic fate of this compound following dermal absorption?
- Methodological Approach : Use radiolabeled (¹⁴C) this compound in ex vivo human skin models to track ester cleavage into isononanol and isononanoic acid. Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Complement with in vitro liver microsome assays to study hepatic oxidation pathways .
Q. How can comparative studies evaluate the occlusive properties of this compound against structurally similar esters (e.g., ethylhexyl palmitate)?
- Methodological Approach : Measure transepidermal water loss (TEWL) and stratum corneum hydration via corneometry in human volunteers. Use Franz diffusion cells to compare permeation coefficients of model compounds (e.g., caffeine) in ester-containing formulations. Statistical analysis via ANOVA with post-hoc Tukey tests .
Data Presentation and Analysis Guidelines
- Statistical Rigor : For toxicity studies, apply benchmark dose (BMD) modeling to derive NOAEL/LOAEL values. Use Cohen’s d to quantify effect sizes in comparative efficacy trials.
- Data Contradictions : Clearly document batch-to-batch variability (e.g., isomer ratios in branched esters) and solvent effects in chromatographic analyses .
- Reproducibility : Adopt OECD Test Guidelines (e.g., TG 429 for LLNA) and report raw data in appendices with processed results in main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
